molecular formula C12H12N2O2 B13482803 1-(3,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid

1-(3,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13482803
M. Wt: 216.24 g/mol
InChI Key: FCAGQGOYDACHQW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of chalcones with hydrazine hydrate. For instance, a solvent-free one-pot cyclization and acetylation of chalcones can be employed, where substituted chalcones react with hydrazine hydrate and acetic anhydride in the presence of a catalyst such as fly-ash: PTS under microwave irradiation . This method yields the desired pyrazole derivatives with good efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the phenyl ring.

    Amidation: The carboxylic acid group can react with amines to form amides under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

These comparisons help in understanding the structure-activity relationships and the unique properties of this compound.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

FCAGQGOYDACHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)C

Origin of Product

United States

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